REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[Br:6][C:7]1[C:8]([F:14])=[N:9][CH:10]=[CH:11][C:12]=1I.[CH:15]1([CH2:18][NH:19][C:20]2[C:25](I)=[CH:24][N:23]=[C:22]([NH2:27])[N:21]=2)[CH2:17][CH2:16]1>CCOCC.C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:6][C:7]1[C:8]([F:14])=[N:9][CH:10]=[CH:11][C:12]=1[C:25]1[C:20]([NH:19][CH2:18][CH:15]2[CH2:16][CH2:17]2)=[N:21][C:22]([NH2:27])=[N:23][CH:24]=1 |f:5.6.7,^1:44,46,65,84|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.468 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1I)F
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.814 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC1=NC(=NC=C1I)N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.0418 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0.776 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction warmed to room temperature within 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction was equipped with a reflux condenser
|
Type
|
STIRRING
|
Details
|
stirred in a 60° C. oil bath
|
Type
|
CUSTOM
|
Details
|
After 2 h the reaction was removed
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Saturated NH4Cl (0.5 mL) and 12% 2-propanol in CH2Cl2 (2 mL) were added
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with 12% 2-propanol in CH2Cl2 (4×4 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography (elution 3% methanol in DCM with 0.175% NH4OH additive)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=CC1C=1C(=NC(=NC1)N)NCC1CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 80.1% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |